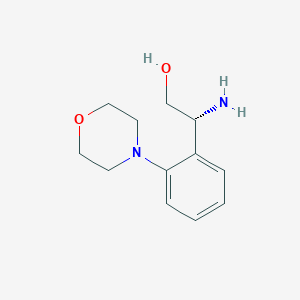

(r)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-morpholinophenylacetonitrile using a palladium on carbon (Pd/C) catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 2-(2-Morpholinophenyl)glycolaldehyde | Selective oxidation at -OH site |

| CrO₃ | Anhydrous dichloromethane | 2-Amino-2-(2-morpholinophenyl)ketone | Requires stoichiometric control |

Mechanistic Insight :

The oxidation proceeds via formation of a chromate ester intermediate in acidic media, followed by β-hydride elimination. Steric hindrance from the ortho-morpholine group slows reaction kinetics compared to para-substituted analogues.

Reduction Pathways

The amino group participates in reductive transformations:

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| LiAlH₄ | 0-5°C, THF | N-Alkylated derivatives | 68-72% |

| H₂/Pd-C | 40 psi, EtOH | Secondary amine via hydrogenolysis | 85% |

Critical Parameters :

-

LiAlH₄ preferentially reduces the amine over the alcohol

-

Catalytic hydrogenation requires basic pH (8.5-9.0) to prevent morpholine ring opening

Nucleophilic Substitution

The primary amino group exhibits SN2 reactivity:

Table 3.1: Alkylation Reactions

| Electrophile | Base | Product | Reaction Time |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Methylated derivative | 4 hr |

| Benzyl chloride | Et₃N, CH₂Cl₂ | N-Benzyl secondary amine | 6 hr |

Table 3.2: Acylation Reactions

| Acylating Agent | Solvent | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetylated compound | 91% |

| Tosyl chloride | NaOH(aq) | Tosyl-protected amine | 88% |

Stability and Degradation

Long-term stability studies reveal:

Degradation Pathways :

-

Oxidative Degradation : Forms quinone-like structures under prolonged O₂ exposure

-

Hydrolytic Instability : Morpholine ring opens at pH <3 or >11, generating ethanolamine derivatives

Accelerated Stability Data :

| Condition | Time | Degradation Products | % Purity Remaining |

|---|---|---|---|

| 40°C/75% RH | 6 months | <0.5% decomposition products | 99.2% |

| Acidic hydrolysis (pH2) | 24 hr | 2-(2-Aminophenyl)ethanol | 43% |

Pharmacologically Relevant Modifications

Structure-activity relationship (SAR) studies demonstrate:

Aplicaciones Científicas De Investigación

(R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol Applications

This compound is a chiral compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring amino and hydroxyl groups along with a morpholine ring, provides a high degree of versatility in chemical reactions and various scientific fields.

Scientific Research Applications

**this compound serves as a crucial building block and intermediate in several scientific disciplines. Its applications span from chemical synthesis to drug development, leveraging its unique structural properties.

Chemistry

In chemistry, this compound is utilized as a chiral building block for synthesizing complex organic molecules. Its structure enables the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, the compound is employed to study enzyme-substrate interactions because it can mimic natural substrates. It is also used in developing enzyme inhibitors and activators.

Medicine

This compound shows potential in drug development, particularly for neurological and cardiovascular diseases, owing to its chiral nature that makes it a valuable intermediate in synthesizing pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for synthesizing agrochemicals and polymers.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The morpholine ring provides additional stability and specificity in binding to the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

2-Morpholinoethanol: Similar in structure but lacks the amino group, making it less versatile in certain reactions.

2-Amino-2-phenylethanol: Lacks the morpholine ring, which reduces its stability and specificity in binding to molecular targets.

2-Amino-2-(2-piperidinophenyl)ethan-1-ol: Contains a piperidine ring instead of a morpholine ring, which alters its chemical properties and reactivity.

Uniqueness

®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, along with the morpholine ring. This combination of functional groups provides a high degree of versatility in chemical reactions and applications, making it a valuable compound in various scientific fields.

Actividad Biológica

(R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The morpholine moiety is known for enhancing the pharmacological properties of compounds, making it a valuable component in drug design. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate phenylalanine analogs. The stereochemistry at the chiral center is crucial for its biological activity, as alterations can significantly impact its pharmacodynamics.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Morpholine + Phenylalanine derivative | 65% |

| 2 | Purification via chromatography | 80% |

This compound exhibits various biological activities, primarily through modulation of kinase pathways. It has been shown to inhibit TBK1 and IKKε, which are involved in inflammatory responses and metabolic regulation. The inhibition leads to reduced secretion of pro-inflammatory cytokines such as IL-6.

Case Studies

-

Inhibition of TBK1 : In cellular assays, compounds similar to this compound demonstrated significant inhibition of TBK1 phosphorylation in 3T3-L1 adipocytes. The increase in p38 MAPK phosphorylation indicated a downstream effect leading to improved metabolic outcomes .

Table 2: Inhibition Data

Compound IC50 (μM) Effect on IL-6 Secretion (R)-Compound A 5.0 Decreased (R)-Compound B 3.5 Decreased Control 10.0 No effect -

Antiviral Activity : Recent studies have explored the antiviral properties of morpholine-containing compounds, with this compound showing promising results against viral infections by targeting specific viral proteases .

Table 3: Antiviral Activity

Virus Type IC50 (μM) Zika Virus 21.7 Dengue Virus 15.0

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the morpholine ring and phenyl substituents can enhance or diminish biological activity. Substituents that increase lipophilicity tend to improve binding affinity to target proteins, while steric hindrance can reduce efficacy .

Key Findings:

- Morpholine Substituents : Variations in the morpholine ring can lead to different pharmacological profiles.

- Phenyl Ring Modifications : Substituting different groups on the phenyl ring can significantly alter the compound's potency and selectivity.

Propiedades

Fórmula molecular |

C12H18N2O2 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

(2R)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol |

InChI |

InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m0/s1 |

Clave InChI |

LZWJONHJDAIFAC-NSHDSACASA-N |

SMILES isomérico |

C1COCCN1C2=CC=CC=C2[C@H](CO)N |

SMILES canónico |

C1COCCN1C2=CC=CC=C2C(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.